molecular formula C11H15BFNO2 B168818 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1260152-43-9

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B168818
CAS RN: 1260152-43-9
M. Wt: 223.05 g/mol
InChI Key: BGTDFLHPACNEJY-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C11H15BFNO2 . It is a derivative of boric acid and is often used in organic synthesis reactions .


Molecular Structure Analysis

The molecular structure of this compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 223.05 and a predicted boiling point of 302.8±27.0 °C . It is also predicted to have a density of 1.09±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Boric Acid Derivatives

“4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is an important boric acid derivative . It can be obtained through a two-step substitution reaction .

Crystal Structure Analysis

The compound’s crystal structure can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . This helps in understanding the molecular structure characteristics and conformation .

Density Functional Theory (DFT) Studies

DFT is applied to calculate the molecular structure of the compound and compare it with X-ray values . It is also used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .

Boron Neutron Capture Therapy

The compound has been widely used in boron neutron capture therapy . This is a form of cancer treatment that selectively destroys cancer cells without harming surrounding healthy tissue .

Drug Transport Polymers

The compound is used in feedback control drug transport polymers in cancer treatment . These polymers can deliver drugs to specific sites in the body, improving the effectiveness of the treatment and reducing side effects .

Suzuki Reaction

The compound is one of the important nucleophiles in the Suzuki reaction . This is a type of carbon-carbon coupling reaction that is widely used in organic chemistry .

Synthesis of Fluorine-containing Drugs

Fluorine-containing compounds are widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .

Synthesis of Amide Local Anesthetics

Amide local anesthetics are widely used in clinical cancer surgery . The compound can be used in the synthesis of these anesthetics, which may be beneficial for cancer treatment .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P310 .

Future Directions

Boronic acid derivatives like this compound have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They are also important nucleophiles in the Suzuki reaction . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions of this compound could involve further exploration of these applications.

properties

IUPAC Name

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTDFLHPACNEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS RN

1260152-43-9
Record name 4-Fluoropyridine-2-boronic acid pinacol ester
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